
Steffimycin B
Beschreibung
Eigenschaften
IUPAC Name |
(2S,3S,4R)-2,5,7-trihydroxy-4-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O13/c1-10-23(38-4)22(34)25(39-5)28(41-10)42-24-18-14(26(35)29(2,36)27(24)40-6)9-13-17(21(18)33)20(32)16-12(19(13)31)7-11(37-3)8-15(16)30/h7-10,22-25,27-28,30,33-34,36H,1-6H3/t10-,22+,23-,24+,25+,27-,28-,29+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJWDTPKSIFZBV-IDORXPLKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@](C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54526-94-2 | |
Record name | (2S,3S,4R)-4-[(6-Deoxy-2,4-di-O-methyl-α-L-mannopyranosyl)oxy]-3,4-dihydro-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-1,6,11(2H)-naphthacenetrione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54526-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Elucidation of the Steffimycin B Biosynthetic Pathway and Production Enhancement
Genomic and Genetic Basis of Steffimycin (B1681132) Biosynthesis
The biosynthesis of steffimycin B, like other polyketide antibiotics, is governed by a dedicated gene cluster encoding the necessary enzymes for polyketide assembly and subsequent tailoring modifications.
Identification and Characterization of the Steffimycin Biosynthesis Gene Cluster (stf BGC)
The steffimycin biosynthetic gene cluster (stf BGC) has been successfully cloned and characterized from "Streptomyces steffisburgensis" NRRL 3193. wikipedia.orgwikipedia.orgwikipedia.org This cluster spans a 42.8-kbp DNA region and contains 36 open reading frames (ORFs), with 24 of these, encompassing 26.5 kb, being directly implicated in steffimycin biosynthesis. wikipedia.orgwikipedia.orgwikipedia.orghmdb.ca The identified genes encode all the activities required for polyketide biosynthesis, tailoring, regulation, and resistance. wikipedia.orgwikipedia.orgwikipedia.org Notably, the cluster does not include genes for the biosynthesis of L-rhamnose, indicating that this sugar moiety is likely supplied from a separate pathway within the producing organism. wikipedia.orgwikipedia.orgwikipedia.orgscirp.org
Table 1: Overview of the Steffimycin Biosynthesis Gene Cluster (stf BGC)
Characteristic | Value | Source Organism |
Total DNA Region Size | 42.8 kbp wikipedia.orgwikipedia.orgwikipedia.org | Streptomyces steffisburgensis NRRL 3193 wikipedia.orgwikipedia.orgwikipedia.org |
Number of ORFs | 36 wikipedia.orgwikipedia.orgwikipedia.org | Streptomyces steffisburgensis NRRL 3193 wikipedia.orgwikipedia.orgwikipedia.org |
ORFs Involved in Biosynthesis | 24 (spanning 26.5 kbp) wikipedia.orgwikipedia.orgwikipedia.orghmdb.ca | Streptomyces steffisburgensis NRRL 3193 wikipedia.orgwikipedia.orgwikipedia.org |
Encoded Activities | Polyketide biosynthesis, tailoring, regulation, resistance wikipedia.orgwikipedia.orgwikipedia.org | Streptomyces steffisburgensis NRRL 3193 wikipedia.orgwikipedia.orgwikipedia.org |
Absence of Genes for | L-rhamnose biosynthesis wikipedia.orgwikipedia.orgwikipedia.orgscirp.org | Streptomyces steffisburgensis NRRL 3193 wikipedia.orgwikipedia.orgwikipedia.org |
Functional Characterization of Key Biosynthetic Enzymes (e.g., Polyketide Synthases, Cyclases, Glycosyltransferases, Oxygenases)
The biosynthesis of this compound involves a series of enzymatic steps catalyzed by various classes of enzymes:
Polyketide Synthases (PKS): The foundational polyketide backbone is assembled by a type II polyketide synthase. This minimal PKS complex comprises two ketosynthases (KSα and KSβ, also known as chain length factor [CLF]) and an acyl carrier protein (ACP). wikipedia.org The genes stfP, stfK, and stfS are identified as encoding components of this minimal PKS. wikipedia.org
Cyclases: Cyclases play a critical role in shaping the polyketide backbone into its characteristic ring structures. StfQ is a di-domain aromatase/cyclase (ARO/CYC) that is responsible for the C7-C12 first-ring cyclization and aromatization of the elongated poly-β-ketone substrate. fishersci.atwikipedia.orgnih.govresearchgate.netresearchgate.net In contrast to reducing PKSs, StfQ acts directly on the unreduced polyketide intermediate. wikipedia.orgnih.gov Another key cyclase, StfX, is a putative cyclase involved in the cyclization of the fourth ring of the steffimycin aglycon. wikipedia.orgwikipedia.orgwikipedia.orgmetabolomicsworkbench.org This cyclization mode in steffimycin biosynthesis is similar to that observed in jadomycin (B1254412) or rabelomycin. wikipedia.orgwikipedia.orgwikipedia.org StfX, along with the ketoreductase StfT, has been suggested to be responsible for C2-C19 cyclization of presteffimycinone. pakbs.org
Glycosyltransferases: Glycosyltransferases are crucial for attaching sugar moieties to the polyketide aglycone. StfG is a putative glycosyltransferase involved in the attachment of L-rhamnose to the C7 position of the aglycone. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.at StfG has demonstrated flexibility in recognizing and attaching a variety of D- and L-deoxyhexoses, including 2-deoxyhexoses, 2,6-deoxyhexoses, and 2,3,6-deoxyhexoses, to 8-demethoxy-10-deoxysteffimycinone. fishersci.at StfPII also appears to be involved in the attachment of the sugar moiety L-rhamnose. wikipedia.org
Oxygenases: Oxygenases introduce oxygen functionalities into the polyketide structure. The stfOI gene codes for an oxygenase that is involved in anthrone (B1665570) oxygenation at C-12. wikipedia.org
Role of Specific Genes in Polyketide Assembly and Tailoring
The specific roles of several genes within the stf BGC have been proposed based on sequence analysis and functional studies:
stfP, stfK, stfS: These genes collectively encode the minimal polyketide synthase (PKS) responsible for the initial assembly of the polyketide chain. wikipedia.org
stfQ: This gene product is a putative aromatase, likely performing the aromatization of the first ring and the C7-C12 cyclization of the polyketide intermediate. wikipedia.orgfishersci.atwikipedia.orgnih.govresearchgate.netresearchgate.net
stfY: The product of stfY is thought to be responsible for the cyclization of the second and third rings of the polyketide structure. wikipedia.org
stfOI: This gene encodes an oxygenase that catalyzes the oxygenation of the anthrone intermediate at the C-12 position. wikipedia.org
stfG: As a glycosyltransferase, stfG is responsible for attaching the L-rhamnose sugar moiety to the aglycone. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.at
stfX: This gene, encoding a putative cyclase, plays a role in the cyclization of the fourth ring, a step similar to the biosynthesis of angucyclines like jadomycin and rabelomycin. wikipedia.orgwikipedia.orgwikipedia.orgmetabolomicsworkbench.orgpakbs.org
Table 2: Functional Roles of Key Genes in Steffimycin Biosynthesis
Gene Locus | Proposed Function | Enzyme Class |
stfP | Minimal Polyketide Synthase (PKS) component wikipedia.org | Polyketide Synthase |
stfK | Minimal Polyketide Synthase (PKS) component wikipedia.org | Polyketide Synthase |
stfS | Minimal Polyketide Synthase (PKS) component wikipedia.org | Polyketide Synthase |
stfQ | C7-C12 First-ring cyclization and aromatization wikipedia.orgfishersci.atwikipedia.orgnih.govresearchgate.netresearchgate.net | Aromatase/Cyclase |
stfY | Second and third-ring cyclization wikipedia.org | Cyclase |
stfOI | C-12 anthrone oxygenation wikipedia.org | Oxygenase |
stfG | L-rhamnose attachment (glycosyltransferase) wikipedia.orgwikipedia.orgwikipedia.orgfishersci.at | Glycosyltransferase |
stfX | Fourth-ring cyclization wikipedia.orgwikipedia.orgwikipedia.orgmetabolomicsworkbench.orgpakbs.org | Cyclase |
stfPII | L-rhamnose attachment (resembles cytochrome P450 lacking conserved Cys) wikipedia.org | Glycosyltransferase-like |
Heterologous Expression Systems for Biosynthetic Pathway Elucidation
Heterologous expression systems are invaluable tools for elucidating complex biosynthetic pathways, producing intermediates, and generating novel compounds.
Application of Streptomyces albus and Other Hosts for Intermediate Production
Streptomyces albus, particularly strain J1074, has emerged as a highly effective and widely utilized heterologous host for the expression of the steffimycin gene cluster. wikipedia.orgwikipedia.orgwikipedia.orghmdb.cafishersci.atnih.govnih.govresearchgate.net Its suitability stems from its relatively small genome (6.8 Mb) and the availability of efficient genetic toolkits. nih.govresearchgate.net
Studies have demonstrated the utility of S. albus in producing steffimycin and its intermediates:
The expression of a 15 kbp region of the stf BGC, containing 15 ORFs (11 of which are part of the cluster), in S. albus led to the successful isolation and characterization of a biosynthetic intermediate. wikipedia.orgwikipedia.orgwikipedia.org
For the complete production of steffimycin, the entire 34.8 kbp cluster was expressed in S. albus in combination with a plasmid (pRHAM) that directs the biosynthesis of L-rhamnose, which is not encoded within the stf BGC itself. wikipedia.orgwikipedia.orgwikipedia.orgscirp.org
Furthermore, S. albus has been employed for combinatorial biosynthesis efforts. Coexpression of the steffimycin biosynthetic genes with various deoxysugar biosynthetic gene cassettes or the flexible 3'-O-methyltransferase OleY resulted in the generation of novel glycosylated steffimycin derivatives. fishersci.atresearchgate.net Some of these engineered derivatives, such as D-digitoxosyl-8-demethoxy-10-deoxysteffimycinone and 3'-O-methylsteffimycin, exhibited improved antitumor activities compared to the parental compound. fishersci.atresearchgate.net
Strain Engineering and Fermentation Optimization for Enhanced this compound Yields
Enhancing the production of secondary metabolites like this compound in Streptomyces species often involves a combination of strain engineering and fermentation optimization strategies. While specific data for enhanced this compound yields are not extensively detailed in the provided search results, general principles applied to anthracycline production in Streptomyces are highly relevant.
Metabolic Engineering for Precursor Supply: A common strategy to increase polyketide production, including anthracyclines, is to engineer the precursor substrate pools. nih.govbiorxiv.orgnih.gov For compounds like this compound, which are derived from acetyl-CoA and malonyl-CoA, strategies include:
Overexpression of the acetyl-CoA carboxylase complex (e.g., accA2BE from Streptomyces coelicolor M145) to enhance the condensation of acetyl-CoA to malonyl-CoA, thereby increasing malonyl-CoA concentration. nih.govbiorxiv.org This approach has been shown to significantly increase the production of other polyketides like actinorhodin. nih.govbiorxiv.org
Overexpression of acyltransferases (e.g., sco6196) to increase carbon flux from triacylglycerols to beta-oxidation, which in turn boosts the supply of acetyl-CoA precursors, particularly during the active polyketide biosynthesis phase. nih.govbiorxiv.org
Host Strain Improvement: Streptomyces albus is considered a robust and scalable host for industrial production of secondary metabolites. hmdb.cafrontiersin.org Its minimized genome makes it a convenient platform for genetic manipulation. nih.govresearchgate.net Strategies to improve Streptomyces hosts for enhanced production include:
Deleting gene clusters that specify extracellular poly-β-1,6-N-acetylglucosamine (PNAG), which can reduce mycelial aggregation, leading to improved biomass accumulation and anthracyclinone production. acs.org
Implementing stronger synthetic promoters and ribozyme-based insulators to improve gene expression by stabilizing mRNA transcripts and eliminating interference between promoters and ribosome initiation sites. nih.gov
Overexpressing genes like ssgA (from Streptomyces griseus), which can suppress sporulation and promote fragmented mycelial growth, resulting in faster growth kinetics and increased biomass and product yields. nih.gov
Fermentation Optimization: Optimizing culture conditions is crucial for maximizing secondary metabolite production. General parameters for anthracycline production in Streptomyces include:
Carbon Sources: Glucose and maltose (B56501) have been identified as suitable carbon sources. researchgate.netpakbs.org
Nitrogen Sources: Yeast extract, meat extract, peptone, soymilk, and corn steep liquor have been found to be effective nitrogen sources. researchgate.netpakbs.org
Temperature: An optimum temperature of 30°C has been reported for anthracycline production by Streptomyces. scirp.orgresearchgate.netpakbs.org
pH: A near-neutral pH, around 7.5, is generally optimal for anthracycline biosynthesis. scirp.orgresearchgate.netpakbs.org
Incubation Period: Production often peaks around 72 hours (3 days) in batch fermentations, with progressive loss of activity observed after glucose depletion. researchgate.netpakbs.org This suggests that fed-batch processes, where carbon and nitrogen levels are carefully controlled, could lead to extended and enhanced production. scielo.br
Table 3: General Fermentation Conditions for Anthracycline Production in Streptomyces spp.
Parameter | Optimal Range/Condition (General Anthracycline Production) |
Carbon Source | Glucose, Maltose researchgate.netpakbs.org |
Nitrogen Source | Yeast extract, Meat extract, Peptone, Soymilk, Corn steep liquor researchgate.netpakbs.org |
Temperature | 30°C scirp.orgresearchgate.netpakbs.org |
pH | Near neutral, e.g., 7.5 scirp.orgresearchgate.netpakbs.org |
Incubation Period | ~72 hours (batch); potentially extended with fed-batch researchgate.netpakbs.orgscielo.br |
These metabolic engineering and fermentation optimization strategies, while often studied for other anthracyclines, provide a strong framework for enhancing this compound yields through rational design and manipulation of the producing Streptomyces strains and their cultivation conditions.
Strategies for Genetic Manipulation of Producer Strains
Genetic manipulation of Streptomyces species, the primary producers of many natural products including this compound, presents challenges, yet significant advancements in synthetic biology have facilitated strain engineering and enhanced production nih.gov. A key strategy involves the heterologous expression of entire biosynthetic gene clusters (BGCs) in more amenable host strains, such as Streptomyces albus chem960.comnih.gov. These "super-hosts" are often engineered by removing endogenous BGCs and nonessential genomic regions, thereby redirecting cellular energy and precursor building blocks towards the desired secondary metabolite production nih.gov. Examples of such engineered hosts include S. coelicolor, S. lividans, S. albus, S. avermitilis, S. chattanoogensis, and S. venezuelae nih.gov.
Various genetic tools and techniques are employed for manipulating producer strains. These include the use of suitable vectors like plasmids, fosmids, cosmids, and bacterial or P1-derived artificial chromosomes (BACs, PACs) for molecular cloning, DNA introduction, stable integration, and gene expression nih.gov. Recombineering, based on Red/ET-mediated recombination, is a powerful technique initially developed for E. coli and subsequently adapted for Streptomyces nih.gov. This method has been successfully applied for functional studies and engineering of antibiotic biosynthetic machinery, including heterologous expression and combinatorial biosynthesis nih.gov. Furthermore, targeted activation of silent BGCs, which represent a vast untapped potential for novel secondary metabolites, is achieved by engineering cluster-situated regulators, refactoring target clusters, and heterologous expression nih.gov. DNA transfer into Streptomyces cells can be accomplished through methods such as protoplast transformation, electroporation, and conjugation nih.gov.
Bioprocess Engineering Approaches to Fermentation (e.g., Medium Optimization)
Bioprocess engineering plays a critical role in enhancing the production of secondary metabolites like this compound through optimized fermentation conditions. Maximizing metabolite yield necessitates careful optimization of the production medium nih.gov. Various techniques are employed for this purpose, ranging from classical to modern statistical and mathematical approaches nih.govnih.gov.
Traditionally, the "one-factor-at-a-time" (OFAT) method has been used, where one variable is altered while others are kept constant. However, this approach can be time-consuming and expensive, especially when dealing with numerous variables nih.govdokumen.pub. To overcome these limitations, statistical methods such as Design of Experiments (DOE) are increasingly utilized, including Response Surface Methodology (RSM), Artificial Neural Networks (ANN), and Genetic Algorithms (GA) nih.govnih.gov. These statistical approaches allow for the simultaneous evaluation of multiple factors and their interactions, leading to more efficient optimization nih.gov.
The type and concentration of nutrients in the fermentation medium are paramount, as they directly influence microbial growth, precursor biosynthesis, and ultimately, product formation nih.gov. Carbon and nitrogen sources, mineral elements, buffers, and antifoam agents are all critical components that require careful consideration during medium formulation dokumen.pub.
Fermentation processes can be operated in different modes, each with its advantages:
Batch Fermentation: A closed system where all nutrients are added at the beginning, and no additional nutrients are introduced during the process. This method is suitable for rapid experiments and strain characterization, though biomass and product yields are limited by nutrient depletion uni.lu.
Fed-Batch Fermentation: Nutrients are added incrementally during the process, allowing for higher cell densities and product yields. This mode is widely used for the production of recombinant proteins and antibiotics uni.lu.
Continuous Fermentation: Fresh medium is continuously supplied, and spent medium is removed, maintaining a steady state. This allows for maximum productivity and is beneficial for metabolic studies, though it carries an increased risk of contamination and genetic changes uni.lu.
Recycle Fermentation: A portion of the medium is withdrawn and returned to the culture vessel, recycling cells and maintaining a higher cell population, which can lead to greater productivity dokumen.pub.
Optimizing these parameters collectively contributes to a more efficient and productive bioprocess for this compound.
Microbial Bioconversion and Biotransformation of this compound Analogues
Microbial bioconversion and biotransformation refer to the specific modification of chemical compounds into structurally similar, distinct products through the use of biological catalysts, such as enzymes or whole microorganisms nih.gov. These processes offer an environmentally friendly and highly specific alternative to traditional chemical synthesis for generating novel compounds.
In the context of this compound, recent advancements in combinatorial biosynthesis have leveraged microbial biotransformation to create novel natural products with engineered glycosylation patterns and altered biological activities. A crucial step in this approach is the attachment of various deoxysugars to the aglycone core, facilitated by substrate-flexible glycosyltransferases nih.gov.
Research has demonstrated that co-expression of the steffimycin biosynthetic gene cluster with gene cassettes encoding the synthesis of different TDP-carbohydrates in Streptomyces albus can lead to the formation of numerous novel derivatives. For instance, twelve such derivatives have been generated through this method. Specific examples of this compound analogues produced via these biotransformation strategies include:
D-digitoxosyl-8-demethoxy-10-deoxysteffimycin: This analogue has shown significantly improved anti-proliferative activity, with GI50 values less than 1 μM, compared to steffimycin's GI50 values of 2.616-79 μM. Its enhanced activity is primarily attributed to the absence of the methoxyl group at C-8 and the keto group at C-10.
3'-O-methylsteffimycin: This derivative also exhibited improved antitumor activities.
Furthermore, this compound analogues with chemical modifications at the C-3 position have demonstrated high activity against mouse leukemia P388 cells chem960.com. The use of S. albus as a heterologous host has been instrumental in the in vivo characterization and verification of tailoring enzymes involved in the biosynthesis of these specific antibiotics. Endophytic fungi are also being explored as biocatalysts for biotransformation due to their diverse metabolic profiles and ability to yield new modified compounds with increased biological activities.
Molecular Mechanisms of Action of Steffimycin B
DNA Interaction and Binding Modalities
Steffimycin (B1681132) B binds to double-stranded DNA, a process evidenced by changes in difference spectroscopy and an increase in the thermal stability of DNA in the presence of the antibiotic. nih.gov The molecular and crystal structure of Steffimycin B, determined by X-ray diffraction, reveals its stereochemistry, which is crucial for understanding its DNA binding. nih.govresearchgate.net
This compound, like other anthracycline antibiotics, is believed to bind to double helical DNA primarily through intercalation. biosynth.comnih.gov Intercalation involves the insertion of the planar aromatic chromophore of the drug between adjacent DNA base pairs. biosynth.comnih.gov This process is a common mechanism for DNA-binding drugs and is linked to their ability to interfere with DNA replication and transcription. plos.org The crystal packing interactions of steffimycin suggest a preferred stacking of its aglycone chromophore, resembling the intercalative interactions observed in complexes of other anthracyclines like daunorubicin (B1662515) and nogalamycin (B1679386) with DNA. nih.gov
Research indicates that this compound exhibits a preference for certain DNA sequences. Early studies suggested that the antibiotic interacts primarily with adenine (B156593) or thymine (B56734) bases, or both, within double-stranded DNA. nih.govresearchgate.netnih.gov This was inferred from the differences in template properties of poly[d(A-T)] and poly(dG)-poly(dC)-antibiotic complexes for DNA polymerase I and RNA polymerase. nih.govresearchgate.net
However, more recent model-building studies, based on the atomic coordinates from complexes of similar anthracyclines, suggest that steffimycin may have a higher CpG (cytosine-guanine) base sequence specificity over the TpA (thymine-adenine) step. nih.govoatext.com This proposed specificity is similar to that observed for daunorubicin and nogalamycin. nih.govoatext.com
The binding experiments with various polydeoxyribonucleotides and DNA samples of different base pair compositions further suggest that an alternating sequence of A-T, such as poly[d(A-T)]·poly[d(A-T)], represents a favorable binding site for steffimycins. nih.gov
Hydrogen bonding and electrostatic interactions play significant roles in the formation of the this compound-DNA complex. nih.govnih.gov These non-covalent interactions are fundamental to protein-nucleic acid binding and drug-DNA interactions. mgcub.ac.inias.ac.in The molecule most probably binds to double helical DNA through both intercalation and hydrogen bonding. nih.gov Electrostatic forces arise from the attraction between charged groups, while hydrogen bonds involve specific donor-acceptor interactions. mgcub.ac.in While electrostatic interactions can contribute significantly to binding energies, hydrogen bonding also provides specificity due to its directional nature. ias.ac.in
The stereochemistry of this compound is critical for its DNA binding affinity and specificity. nih.govresearchgate.netnih.gov The crystal and molecular structure of this compound (C29H32O13) has been determined by X-ray diffraction, revealing its precise stereochemical configuration. nih.govresearchgate.net For instance, the configuration in ring A is 7R,8S,9S, with ring A adopting a half-chair conformation and the sugar ring having a regular chair conformation. nih.gov These specific three-dimensional arrangements allow the molecule to fit into the DNA helix and establish the necessary interactions for binding. nih.gov The modeling of its binding to DNA utilizes its atomic coordinates to predict its intercalative behavior and sequence preference. nih.gov
Role of Hydrogen Bonding and Electrostatic Interactions in DNA Complex Formation
Impact on Nucleic Acid Metabolism
This compound significantly impacts nucleic acid metabolism, primarily by interfering with DNA replication. nih.govresearchgate.netillinois.edu
This compound has been shown to inhibit DNA replication. biosynth.comnih.gov Specifically, salmon sperm DNA-Steffimycin B complexes exhibit a drastic decrease in template activity for Escherichia coli DNA polymerase I. nih.govresearchgate.net This suggests that this compound interferes with the function of DNA polymerase I, an enzyme crucial for DNA replication and repair in bacteria. mdpi.comfrontiersin.org The observed inhibition of DNA polymerase I activity indicates that the binding of this compound to the DNA template prevents the enzyme from effectively synthesizing new DNA strands. plos.org This modulation of DNA polymerase I is a key aspect of this compound's mechanism of action, leading to the disruption of bacterial DNA synthesis and ultimately cell death. biosynth.com
Table 1: Key Properties of this compound
Property | Value | Source |
Molecular Formula | C29H32O13 | biosynth.comnih.gov |
Molecular Weight | 588.6 g/mol | biosynth.com |
CAS No. | 54526-94-2 | biosynth.com |
PubChem CID | 99762 | nih.gov |
Origin | Streptomyces species | biosynth.comcaymanchem.com |
DNA Binding Mechanism | Intercalation, Hydrogen Bonding, Electrostatic Interactions | nih.govnih.gov |
DNA Binding Preference | Poly[d(A-T)]·poly[d(A-T)] (suggested); CpG over TpA (modeled) | nih.govnih.gov |
Impact on Enzymes | Inhibits Escherichia coli DNA Polymerase I template activity | nih.govresearchgate.net |
Table 2: Stereochemical Configuration of this compound (Ring A)
Position | Configuration |
7 | R |
8 | S |
9 | S |
Table 3: DNA Template Activity for Escherichia coli DNA Polymerase I in the Presence of this compound
DNA Complex | Template Activity for E. coli DNA Polymerase I | Source |
Salmon sperm DNA-Steffimycin B | Drastic decrease | nih.govresearchgate.net |
Poly[d(A-T)]-Steffimycin B | Decreased | nih.govresearchgate.net |
Poly(dG)-poly(dC)-Steffimycin B | Less affected (compared to poly[d(A-T)]) | nih.govresearchgate.net |
Effects on Transcriptional Processes and RNA Polymerase Activity
A significant aspect of this compound's mechanism of action is its inhibitory effect on nucleic acid synthesis, which includes both DNA replication and RNA transcription. biosynth.com By intercalating into the DNA double helix, this compound physically impedes the progression of enzymes responsible for synthesizing new nucleic acid strands. biosynth.comresearchgate.net
Specifically, this compound, like other anthracyclines, has been shown to inhibit polymerase activity. researchgate.net RNA polymerase is a crucial enzyme responsible for transcribing DNA into RNA. preprints.org The presence of intercalating agents such as this compound can disrupt the transcription machinery, leading to an interruption or delay in the process of RNA synthesis. preprints.org This interference with RNA polymerase activity directly impacts gene expression, as the production of messenger RNA (mRNA) and other RNA molecules necessary for protein synthesis is hindered. The consequence of such inhibition is a disruption of essential cellular processes, ultimately contributing to cell death, particularly in bacteria. biosynth.com
Induction of DNA Damage and Associated Cellular Responses
This compound profoundly affects DNA integrity by binding to double-stranded DNA. oatext.comoatext.com This binding leads to an increase in the DNA's thermal stability, indicating a strong and stable interaction. oatext.comoatext.com Beyond simple binding, this compound is known to induce DNA damage. nih.gov This genotoxic effect is a critical component of its mechanism.
In research settings, this compound has been demonstrated to induce a high apoptotic response in p53-expressing HCT116 colon carcinoma cells. nih.gov The induction of DNA damage by agents like this compound triggers a complex series of cellular responses, collectively known as the DNA damage response (DDR). mdpi.comnih.govnih.govous-research.no These responses are crucial for maintaining genomic integrity and can lead to various outcomes depending on the extent and type of damage. Key cellular responses to DNA damage include:
Alteration in gene expression: Cells modify their gene expression profiles to activate repair pathways or initiate cell death programs. nih.gov
Delay in cell-cycle progression: Cell cycle checkpoints are activated to halt cell division, allowing time for DNA repair. nih.gov
Stimulation of DNA repair: Specific repair mechanisms are engaged to correct the damage. nih.govnih.gov
Programmed cell death (apoptosis): If the DNA damage is extensive or irreparable, cells may undergo apoptosis to prevent the propagation of damaged genetic material. mdpi.comnih.gov
The ability of this compound to induce DNA damage and subsequently trigger these cellular responses highlights its potent impact on cellular viability and its potential as a cytotoxic agent.
Modulation of Topoisomerase Activity by this compound and Derivatives
DNA topoisomerases are essential enzymes that manage the topological state of DNA during critical cellular processes such as replication, transcription, and recombination. mdpi.comcsic.es They achieve this by introducing transient single-strand breaks (Type I topoisomerases) or double-strand breaks (Type II topoisomerases) in the DNA, allowing the DNA strands to unwind or pass through each other, and then resealing the breaks. mdpi.com
This compound, as an anthracycline, is known to modulate topoisomerase activity. researchgate.net Anthracyclines, including well-known drugs like doxorubicin, interact with DNA through various mechanisms, one of which is the inhibition of topoisomerase II. researchgate.net Topoisomerase II inhibitors, often referred to as "topoisomerase poisons," stabilize the covalent complex formed between the topoisomerase enzyme and the DNA. This stabilization prevents the religation of the DNA strands after they have been cleaved, leading to an accumulation of DNA breaks. researchgate.netmdpi.com
Biological Activities and Potential Therapeutic Applications of Steffimycin B
Antineoplastic and Cytotoxic Mechanisms
Steffimycin (B1681132) B, as an anthracycline, exerts its antineoplastic and cytotoxic effects through complex mechanisms that primarily involve interaction with DNA. These mechanisms include DNA intercalation, inhibition of RNA polymerase, and the generation of reactive oxygen species, ultimately leading to cell death. nih.govnih.gov Studies have demonstrated that StefB binds to double-stranded DNA, which is evidenced by changes in difference spectroscopy and an increase in DNA's thermal stability in the presence of the antibiotic. nih.govwikipedia.orgwikipedia.org Furthermore, Steffimycin B exhibits a higher specificity for CpG sequences over TpA steps in DNA, a characteristic shared with other anthracyclines like daunorubicin (B1662515) and nogalamycin (B1679386). wikipedia.org
This compound has been shown to induce morphological changes and apoptosis in carcinoma cell lines, with the extent of apoptosis increasing proportionally with exposure time. wikipedia.org Notably, the breast adenocarcinoma cell line MCF7 has been identified as highly sensitive to the effects of StefB, demonstrating significant cytotoxic activity. wikipedia.orgabsin.cn
A key aspect of this compound's cytotoxic action involves the inhibition of cell proliferation. Research indicates that StefB decreases the expression of Proliferating Cell Nuclear Antigen (PCNA) in MCF7 cells. wikipedia.org PCNA is a crucial DNA clamp that functions as a processivity factor for DNA polymerase δ in eukaryotic cells and is essential for DNA replication and repair. uni.lu Its overexpression is frequently observed in various cancer cells, making its inhibition a relevant target for anticancer strategies. wikipedia.org
This compound demonstrates a favorable differential cytotoxicity, exhibiting potent activity against various cancer cell lines while showing considerably lower toxicity towards non-cancerous cells. For instance, StefB displays cytotoxic activity against:
Breast adenocarcinoma MCF7 cells with an IC50 value of 2.56 μM. wikipedia.orgabsin.cn
Human cervical carcinoma HeLa cells. wikipedia.orgabsin.cn
Triple-negative breast cancer cell lines, such as DU4475 (IC50 4.82 μM) and HCC1806 (IC50 18.2 μM). wikipedia.orgabsin.cn
In contrast, this compound exhibits low activity against the non-cancerous keratinocyte cell line HaCaT, with an IC50 value of 156 μM, highlighting its selective action against malignant cells. wikipedia.orgabsin.cn Its activity has also been reported against other malignant cell lines (KB, NCI-H187) compared to non-malignant Vero cells. wikipedia.orgciteab.com
Table 1: Cytotoxic Activity of this compound Against Various Cell Lines
Cell Line Type | Cell Line | IC50 (µM) | Reference |
Breast Adenocarcinoma | MCF7 | 2.56 | wikipedia.orgabsin.cn |
Cervical Carcinoma | HeLa | Cytotoxic | wikipedia.orgabsin.cn |
Triple-Negative Breast Cancer | DU4475 | 4.82 | wikipedia.orgabsin.cn |
Triple-Negative Breast Cancer | HCC1806 | 18.2 | wikipedia.orgabsin.cn |
Non-Cancerous Keratinocyte | HaCaT | 156 | wikipedia.orgabsin.cn |
This compound and its derivatives have shown effects on oncogene-driven cellular pathways. Specifically, this compound has been noted to be preferentially active against ras oncogene-expressed cells. fishersci.ca Additionally, derivatives of Steffimycin D have been reported to inhibit the growth of ras oncogene-expressed cells. nih.gov Other related anthracycline derivatives, such as aranciamycin (B1207162) derivatives, have been found to inhibit DNA synthesis in Yoshida sarcoma tumor cells. nih.gov
Differential Cytotoxicity Against Cancer Cell Lines vs. Non-Cancerous Cells
Antimicrobial Spectrum and Underlying Mechanisms
This compound is an anthracycline antibiotic derived from Streptomyces species, including Streptomyces elgreteus and Streptomyces scabrisporus. nih.govresearchgate.netnih.govchem960.com Its antimicrobial action primarily stems from its ability to intercalate into bacterial DNA, thereby inhibiting nucleic acid synthesis and disrupting vital cellular processes, which ultimately leads to bacterial cell death. nih.gov A proposed mechanism for its activity against Mycobacterium tuberculosis involves DNA intercalation, which can increase the DNA-melting temperature, thereby interfering with DNA replication or transcription and inhibiting bacterial growth. nih.govmims.com
This compound exhibits activity against a range of Gram-positive bacterial pathogens. researchgate.netciteab.comchem960.comnih.gov Specific examples include Staphylococcus aureus and Streptococcus faecalis. chem960.com It also demonstrates efficacy against Streptococcus hemolyticus. chem960.com While this compound itself shows broad Gram-positive activity, a related compound, Steffimycin C, has been reported to possess antibacterial activity specifically against Streptococcus pneumoniae. chem960.com
Beyond common Gram-positive bacteria, this compound has demonstrated significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. It shows good activity against the M. tuberculosis H37Rv ATCC 27294 strain, with a Minimum Inhibitory Concentration (MIC100) of 7.8 µg/mL and a selectivity index (SI) of 6.42. researchgate.netnih.govciteab.commims.com Notably, this compound exhibits even higher activity against the rifampin mono-resistant M. tuberculosis Mtb-209 pathogen strain, with an MIC100 of 3.9 µg/mL. This suggests that this compound may employ a distinct mechanism of action compared to rifampin, a commonly used anti-tuberculosis drug. researchgate.netnih.govmims.com In addition to its antibacterial properties, this compound has also been reported to possess antimalarial and antimycobacterial activities. wikipedia.orgabsin.cnciteab.com However, it has shown no antifungal activity against fourteen human pathogenic fungi. wikipedia.orgabsin.cnciteab.com
Table 2: Antimicrobial Activity of this compound
Pathogen Type | Specific Pathogen | Activity/MIC100 | Reference |
Gram-Positive Bacteria | Staphylococcus aureus | Active | chem960.com |
Gram-Positive Bacteria | Streptococcus faecalis | Active | chem960.com |
Gram-Positive Bacteria | Streptococcus hemolyticus | Active | chem960.com |
Mycobacteria | M. tuberculosis H37Rv ATCC 27294 | 7.8 µg/mL | researchgate.netnih.govciteab.commims.com |
Mycobacteria | M. tuberculosis Mtb-209 (Rifampin-resistant) | 3.9 µg/mL | researchgate.netnih.govmims.com |
Fungi | 14 human pathogenic fungi | No activity | wikipedia.orgabsin.cnciteab.com |
Antimalarial Efficacy Against Plasmodium falciparum
This compound has demonstrated significant antimalarial activity, particularly against the multidrug-resistant Plasmodium falciparum K1 strain. Studies have reported varying inhibitory concentrations. One investigation indicated that this compound (identified as compound 48) exhibited good activity against P. falciparum K1 with an IC50 value of 4.76 μM. wikipedia.org Another source reported an IC50 of 2.19 μM against P. falciparum. rcsb.org
Further research involving the isolation of compounds from Streptomyces sp. BCC27095, including this compound (identified as compound 4), revealed significant antimalarial activity against Plasmodium falciparum K-1 multidrug-resistant strain. The IC50 values for the isolated compounds ranged from 0.32 to 3.20 μg/mL. wikipedia.orgfishersci.ca Converting these values to micromolar concentrations, using this compound's molecular weight of 588.6 g/mol , this range corresponds to approximately 0.54 μM to 5.44 μM.
The antimalarial efficacy data for this compound against Plasmodium falciparum are summarized in Table 1.
Table 1: Antimalarial Efficacy of this compound Against Plasmodium falciparum
Target Strain | Assay Type | Efficacy Measure | Value | Reference |
P. falciparum K1 (multidrug-resistant) | In vitro | IC50 | 4.76 µM | wikipedia.org |
P. falciparum | In vitro | IC50 | 2.19 µM | rcsb.org |
P. falciparum K1 (multidrug-resistant) | In vitro | IC50 Range | 0.54 - 5.44 µM (0.32 - 3.20 µg/mL) | wikipedia.orgfishersci.ca |
Anti-Mycobacterial Activity (e.g., Mycobacterium tuberculosis, Mycobacteroides abscessus)
This compound exhibits potent activity against various mycobacterial species, including strains of Mycobacterium tuberculosis and Mycobacteroides abscessus.
Mycobacterium tuberculosis
This compound (StefB) has demonstrated significant activity against Mycobacterium tuberculosis. Against the M. tuberculosis H37Rv ATCC 27294 strain, it showed an MIC100 value of 7.8 µg/mL. wikipedia.orgwikidata.orgnih.gov Notably, when tested against the rifampin-mono-resistant M. tuberculosis Mtb-209 pathogen strain, this compound exhibited even greater activity, with an MIC100 value of 3.9 µg/mL. wikipedia.orgwikidata.orgnih.gov This enhanced activity against a rifampin-resistant strain suggests that this compound may possess a distinct mechanism of action compared to rifampin. wikidata.orgnih.gov
Another report indicates an exceptionally low minimum inhibitory concentration (MIC) of 5.2 nM against M. tuberculosis (strain not specified). rcsb.org This translates to approximately 0.00306 µg/mL, indicating a highly potent effect. Additionally, a study on compounds isolated from Streptomyces sp. BCC27095, including this compound, reported MIC values in the range of 0.0031-1.56 μg/mL against Mycobacterium tuberculosis H37Ra. wikipedia.org
The anti-mycobacterial efficacy data for this compound against Mycobacterium tuberculosis are detailed in Table 2.
Table 2: Anti-Mycobacterial Efficacy of this compound Against Mycobacterium tuberculosis
Target Strain | Efficacy Measure | Value | Reference |
M. tuberculosis H37Rv ATCC 27294 | MIC100 | 7.8 µg/mL | wikipedia.orgwikidata.orgnih.gov |
M. tuberculosis Mtb-209 (rifampin-resistant) | MIC100 | 3.9 µg/mL | wikipedia.orgwikidata.orgnih.gov |
M. tuberculosis (unspecified strain) | MIC | 5.2 nM (approx. 0.00306 µg/mL) | rcsb.org |
M. tuberculosis H37Ra | MIC Range | 0.0031 - 1.56 µg/mL | wikipedia.org |
Mycobacteroides abscessus
Steffimycin (B) has been identified to possess in vitro anti-mycobacterial activity against Mycobacteroides abscessus. nih.govnih.gov It was among a selection of microbial compounds screened for activity against My. abscessus. nih.govnih.gov While its in vitro activity was noted, subsequent evaluation in a silkworm infection model for My. abscessus highlighted other compounds like Lariatin A and nosiheptide (B1679978) for their therapeutic efficacy, without explicitly detailing this compound's in vivo performance in that model. nih.govnih.gov
Limitations in Antifungal Activity
Despite its promising antibacterial and antimalarial properties, this compound has shown limitations in its antifungal spectrum. Research indicates that no antifungal activity was detected when this compound was tested against fourteen different human pathogenic fungi. wikipedia.org This suggests a specific targeting mechanism that does not extend to common fungal pathogens.
Structure Activity Relationships Sar and Rational Design of Steffimycin B Analogues
In Silico Modeling and Predictive Analytics for Novel Analogues
Computational Approaches for DNA-Drug Interaction Prediction
Steffimycin (B1681132) B binds to double-stranded DNA, a characteristic evidenced by techniques such as difference spectroscopy and an observed increase in the thermal stability of DNA in the presence of the antibiotic oatext.comnih.govoatext.com. Crystallographic studies have provided insights into the molecular and crystal structure of Steffimycin B, which has been utilized for modeling its intercalative binding with DNA oatext.comtoku-e.com. These studies suggest that this compound exhibits a higher CpG sequence specificity compared to the TpA step, a binding preference similar to that observed for other anthracyclines like daunorubicin (B1662515) and nogalamycin (B1679386) oatext.comtoku-e.com.
Computational methods play a significant role in predicting and understanding drug-DNA interactions for anthracyclines, including this compound. Molecular docking techniques are successfully employed to predict the affinity of small molecules for DNA binding sites mdpi.com. These methods can analyze the free energy of binding and sequence selectivity of both known and designed analogues, aiding in the identification of promising lead compounds for further experimental research nih.govacs.org. For instance, the HINT (Hydropathic INTeractions) program has been used to describe the binding of anthracycline analogues to DNA, detailing differences in functional group contributions and sequence selectivity nih.govacs.org. Molecular dynamics (MD) simulations also offer a detailed computational analysis of the initial insertion, orientation, and nature of the interaction between anthracyclines and biological membranes, which can influence their cytotoxic activity nih.gov. While these computational studies often focus on well-known anthracyclines like doxorubicin, the principles and methodologies are directly applicable to understanding and predicting the interactions of this compound and its derivatives with DNA, leveraging its known structural features and binding characteristics.
Rational Design Strategies for Enhanced Potency and Selectivity
Rational design strategies for this compound analogues primarily focus on modifying its chemical structure to improve its therapeutic profile, including enhanced potency and selectivity, and potentially overcoming limitations such as drug resistance researchgate.netwaocp.orgnih.gov.
One significant area of modification involves the sugar moiety. Studies on glycosylated derivatives of steffimycin have provided insights into the role of the sugar components in biological activity nih.gov. For example, the configuration of hydroxyl groups at positions C-3' and C-4' of the sugar moiety, as well as positions C-8 and C-10 of the tetracyclic core, influences the antitumor activity nih.gov. The expression of the steffimycin gene cluster in Streptomyces albus combined with plasmids directing the biosynthesis of various deoxyhexoses led to the identification of new glycosylated derivatives nih.gov. Notably, 3'-O-methylsteffimycin and D-digitoxosyl-8-demethoxy-10-deoxysteffimycinone demonstrated improved antitumor activities, with GI50 values below 1.0 µM, in contrast to steffimycin's GI50 values ranging from 2.61 to 6.79 µM against human tumor cell lines (breast adenocarcinoma, non-small cell lung cancer, and colon adenocarcinoma) nih.gov. The increased activity of D-digitoxosyl-8-demethoxy-10-deoxysteffimycin was largely attributed to the absence of the methoxyl group at C-8 and the keto group at C-10 nih.gov.
Table 1: Antitumor Activity of Steffimycin and its Glycosylated Derivatives against Human Tumor Cell Lines nih.gov
Compound | Cell Line (Breast Adenocarcinoma) | Cell Line (Non-Small Cell Lung Cancer) | Cell Line (Colon Adenocarcinoma) | GI50 (µM) Range |
Steffimycin | - | - | - | 2.61 - 6.79 |
3'-O-methylsteffimycin | - | - | - | < 1.0 |
D-digitoxosyl-8-demethoxy-10-deoxysteffimycinone | - | - | - | < 1.0 |
Chemical modifications at other positions of this compound have also been explored. The synthesis of fifteen 3-substituted analogues of this compound showed that three of these analogues were substantially more active against P388 murine leukemia than the parent compound oatext.com.
Beyond direct chemical synthesis, combinatorial biosynthesis offers a powerful approach for generating novel anthracycline analogues, including those related to this compound acs.orgresearchgate.netnih.govasm.org. This strategy involves reprogramming polyketide synthase (PKS) cassettes to produce diverse anthracyclinones and utilizing various post-PKS tailoring genes from different biosynthetic pathways acs.orgresearchgate.net. For instance, the systematic biosynthetic modification of anthracyclines aims to achieve new analogues with advantageous properties such as increased potency, decreased drug resistance, and reduced cardiotoxicity researchgate.net. This can involve modifications to the saccharide chains or alterations to the core scaffold acs.org. Examples from other anthracyclines suggest that features like 1-hydroxylation and 11-hydroxylation can significantly increase potency researchgate.net. The flexibility of enzymes like L-rhamnosyltransferase StfG in recognizing various D- and L-deoxyhexoses and their attachment to the steffimycin aglycone demonstrates the potential for generating diverse derivatives through biosynthetic engineering nih.gov.
Rational design also considers the specific interaction with DNA topoisomerase II, a key target for many anthracyclines nih.govresearchgate.netresearchgate.net. Understanding how structural changes influence the formation of the DNA-drug-enzyme ternary complex is crucial for designing agents with improved efficacy and reduced side effects researchgate.netresearchgate.net.
Future Perspectives in Steffimycin B Research
Addressing Discrepancies in DNA Binding Specificity
Steffimycin (B1681132) B functions by intercalating into double-stranded DNA, thereby inhibiting nucleic acid synthesis and disrupting essential cellular processes, leading to cell death. nih.govencyclopedia.pub Early investigations indicated that Steffimycin B interacts primarily with adenine (B156593) or thymine (B56734) bases within double-stranded DNA, leading to an increase in DNA thermal stability and a drastic decrease in template activity for Escherichia coli DNA polymerase I. encyclopedia.pub However, subsequent molecular modeling and crystal structure analyses suggested a higher specificity for CpG sequences over TpA steps, a characteristic shared with other anthracyclines like daunorubicin (B1662515) and nogalamycin (B1679386). wikipedia.orgnih.gov
This apparent discrepancy highlights a critical area for future research. A comprehensive understanding of this compound's precise DNA binding sites and the molecular mechanisms governing its sequence specificity is paramount. Advanced biophysical techniques, such as high-resolution structural biology (e.g., cryo-electron microscopy or X-ray crystallography of this compound-DNA complexes), coupled with computational simulations, could elucidate the exact intercalation mode and the influence of flanking base pairs. Resolving these discrepancies will not only refine our understanding of its mechanism of action but also inform rational design strategies for novel analogs with tailored DNA binding profiles, potentially enhancing specificity and reducing off-target effects.
Exploration of Novel Biosynthetic Enzymes for Diversification
The biosynthesis of this compound, like other anthracyclines, involves a complex polyketide pathway. The biosynthetic gene cluster has been identified and characterized, revealing numerous open reading frames (ORFs) responsible for polyketide synthesis, tailoring, regulation, and resistance. fishersci.canih.gov A significant future direction lies in leveraging the enzymatic machinery of this compound biosynthesis, and related anthracycline pathways, for the combinatorial biosynthesis of novel derivatives.
Combinatorial biosynthesis has proven effective in generating chemical diversity within the anthracycline family by modifying saccharide chains and core scaffolds. fishersci.caciteab.commdpi.com For instance, heterologous expression of steffimycin biosynthetic genes alongside various deoxysugar biosynthetic gene cassettes in Streptomyces albus has successfully yielded novel glycosylated steffimycins, some demonstrating improved antitumor activities. mdpi.com
Future research should focus on:
Identifying and characterizing novel tailoring enzymes: Beyond known glycosyltransferases and methyltransferases, there may be uncharacterized enzymes within the this compound cluster or from other Streptomyces strains that catalyze unique modifications, such as C-H functionalization, hydroxylation, or new glycosylation patterns, leading to "new-to-nature" compounds. citeab.com
Enzyme engineering: Directed evolution or rational design of existing biosynthetic enzymes could alter their substrate specificity or catalytic activity, enabling the production of non-natural this compound analogs.
Synthetic biology approaches: Developing robust synthetic biology toolboxes for Streptomyces hosts could facilitate the plug-and-play assembly of different enzymatic modules from diverse anthracycline pathways, accelerating the discovery and production of diversified this compound derivatives.
This exploration aims to expand the structural diversity of this compound, potentially leading to analogs with enhanced potency, altered biological activities, or improved pharmacological profiles.
Development of Advanced Bioprocessing Technologies for Sustainable Production
Sustainable production of bioactive compounds like this compound is a growing imperative. Bioprocessing, which utilizes microorganisms and enzymes, offers an environmentally friendly alternative to traditional chemical synthesis by minimizing waste, reducing emissions, and relying on renewable resources. nih.gov
Key advancements in bioprocessing technologies for sustainable production of this compound include:
Process Intensification: Streamlining bioprocesses to use fewer materials, energy, and water per unit of product. This involves optimizing cell culture conditions, nutrient delivery, and downstream purification steps to achieve higher yields from smaller batches. nih.gov
Genetically Engineered Microbes: Developing high-titer producer strains through metabolic engineering and synthetic biology approaches can significantly enhance the efficiency and scope of this compound production. nih.gov
Advanced Digital Technologies: Integration of automation, real-time monitoring, advanced analytics, and machine learning can optimize bioprocess parameters, predict yields, and identify areas for improvement in real-time, leading to more precise and efficient manufacturing. nih.gov
Sustainable Material Use: While single-use plastic systems are prevalent in bioprocessing for sterility, innovations in biodegradable and recyclable single-use technologies are crucial to reduce plastic waste without compromising product quality or safety. nih.gov
These developments are critical for scaling up this compound production in an economically viable and environmentally responsible manner, ensuring its availability for further research and potential therapeutic applications.
Synergistic Effects with Other Therapeutic Agents
This compound's primary exploration has centered on its antibiotic properties. nih.gov Given its DNA-intercalating mechanism, similar to other anthracyclines used in cancer therapy, investigating its synergistic effects with other therapeutic agents presents a promising future direction. Synergistic combinations can achieve a greater therapeutic effect than the sum of individual agents, potentially allowing for lower dosages, reduced toxicity, and overcoming drug resistance. metabolomicsworkbench.org
Areas for future investigation into synergistic effects include:
Combination with Antibiotics: Exploring this compound in combination with existing antibiotics, particularly against multi-drug resistant (MDR) bacterial strains. This compound has shown activity against Mycobacterium tuberculosis and rifampicin-resistant M. tuberculosis. nih.gov Testing combinations against such pathogens could reveal synergistic interactions, similar to how other compounds have shown synergy against Mycobacterium strains. nih.gov
Combination with Anti-Cancer Agents: As an anthracycline, this compound shares structural and mechanistic similarities with established chemotherapeutic agents like doxorubicin. Investigating its synergistic potential with other anti-cancer drugs (e.g., DNA-damaging agents, topoisomerase inhibitors, or targeted therapies) could lead to novel combination regimens for various cancers.
Modulation of Resistance Mechanisms: Research could focus on whether this compound, or its analogs, can inhibit bacterial or cancer cell resistance mechanisms when combined with other drugs, thereby restoring the efficacy of previously ineffective treatments. metabolomicsworkbench.org
Such studies are crucial for developing more effective and sustainable therapeutic strategies, especially in the face of rising antimicrobial resistance and the need for improved cancer treatments.
Q & A
Q. What are the established methodologies for isolating and characterizing Steffimycin B from microbial sources?
Answer: Isolation typically involves solvent extraction, followed by chromatographic techniques (e.g., HPLC, TLC) guided by bioactivity assays. Characterization employs spectroscopic methods (NMR, MS) and X-ray crystallography for structural elucidation. Researchers should validate purity using HPLC with ≥95% purity thresholds and cross-reference spectral data with existing literature .
Q. How can researchers design a robust bioactivity screening protocol for this compound against antibiotic-resistant pathogens?
Answer: Use a tiered approach:
- Primary screening : Disk diffusion assays against ESKAPE pathogens (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) with zone-of-inhibition thresholds.
- Secondary validation : Minimum inhibitory concentration (MIC) assays in triplicate, adhering to CLSI guidelines .
- Controls : Include standard antibiotics (e.g., vancomycin) and solvent-only controls to rule out false positives .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported bioactivity data for this compound across studies?
Answer: Contradictions may arise from variations in microbial strains, assay conditions, or compound purity. Mitigate by:
- Standardizing protocols : Adopt CLSI/FDA guidelines for reproducibility.
- Meta-analysis : Pool data from peer-reviewed studies (exclude non-validated sources) and apply heterogeneity tests (e.g., I² statistic) to identify bias .
- Mechanistic studies : Use transcriptomic/proteomic profiling to resolve mode-of-action discrepancies .
Q. How can researchers optimize this compound synthesis yield in lab-scale fermentation?
Answer: Apply Design of Experiments (DoE) frameworks:
- Factors : Carbon/nitrogen sources, pH, aeration.
- Response surface methodology (RSM) : Identify optimal conditions via central composite design.
- Validation : Triplicate runs with ANOVA (p < 0.05) to confirm significance . Example table:
Factor | Range Tested | Optimal Value |
---|---|---|
pH | 6.0–8.0 | 7.2 |
Temperature (°C) | 25–35 | 28 |
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Answer:
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- EC50/LC50 calculation : Bootstrap resampling (1,000 iterations) to estimate confidence intervals.
- Outlier handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous data .
Methodological and Ethical Considerations
Q. How should researchers structure a literature review to identify gaps in this compound’s mechanism of action?
Answer:
- Search strategy : Use PubMed/Scopus with keywords: “this compound” AND (“antibiotic resistance” OR “mode of action”).
- Inclusion criteria : Peer-reviewed articles (2010–2025), in vitro/in vivo studies.
- Gap analysis : Map findings to PICO framework (Population: Pathogens; Intervention: this compound; Comparison: Existing antibiotics; Outcome: Resistance mechanisms) .
Q. What ethical considerations apply when designing in vivo efficacy studies for this compound?
Answer:
- 3Rs principle : Replace mammalian models with Galleria mellonella where possible.
- IACUC approval : Justify sample size via power analysis (β = 0.8, α = 0.05) to minimize animal use.
- Data transparency : Pre-register protocols on platforms like ClinicalTrials.gov or OSF .
Data Validation and Reproducibility
Q. How can researchers ensure reproducibility in this compound’s pharmacokinetic (PK) profiling?
Answer:
- Standardized PK parameters : Use FDA guidelines for t₁/₂, Cmax, AUC calculations.
- Inter-lab validation : Share raw data via repositories like Zenodo.
- Negative controls : Include compounds with known PK profiles (e.g., ciprofloxacin) .
Q. What steps resolve inconsistencies in this compound’s stability under varying storage conditions?
Answer:
- Accelerated stability studies : Test degradation kinetics at 40°C/75% RH over 6 months.
- Analytical consistency : Use validated HPLC methods (ICH Q2(R1) guidelines).
- Data reconciliation : Apply root-cause analysis (e.g., Fishbone diagram) for outlier batches .
Tables for Key Methodological Comparisons
Q. Table 1: Recommended Characterization Techniques for this compound
Technique | Application | Key Parameters | Reference |
---|---|---|---|
NMR (¹H/¹³C) | Structural elucidation | δ (ppm), coupling constants | |
LC-MS/MS | Purity assessment | m/z, retention time | |
X-ray diffraction | Crystal structure | Space group, R-factor |
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